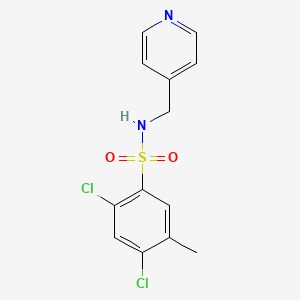

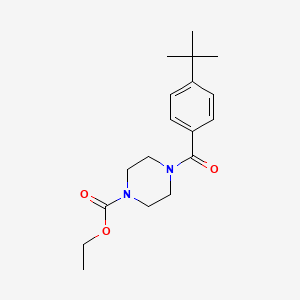

![molecular formula C19H21N5O3 B5516671 3-ethyl-5-((2S)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5516671.png)

3-ethyl-5-((2S)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has attracted attention due to its diverse pharmacological activities. While specific studies on this exact compound are scarce, research on similar 1,2,4-oxadiazole derivatives provides insight into the synthesis, molecular structure, chemical reactions, and properties of such compounds.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves cyclization reactions of appropriate precursors. For example, Rai et al. (2009) reported the synthesis of related 1,2,4-oxadiazole derivatives by cyclization of substituted benzoic acid hydrazides using phosphorous oxychloride at elevated temperatures (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is often elucidated using analytical and spectral methods including IR, NMR, and LC-MS, as detailed by Rai et al. (2009). X-ray diffraction data can provide insights into the crystal structure of related compounds, as demonstrated by Wang et al. (2017) for a related anticoagulant intermediate (Wang, Suo, Zhang, Hou, & Li, 2017).

Chemical Reactions and Properties

The chemical reactivity of 1,2,4-oxadiazole derivatives includes reactions with carbonyl compounds to form various heterocyclic compounds, as illustrated by Shandala et al. (1984). These reactions can lead to the formation of pyrazole and pyran derivatives (Shandala, Ayoub, & Mohammad, 1984).

Physical Properties Analysis

The physical properties, including optical properties of 1,2,4-oxadiazole derivatives, can be characterized by their absorption and emission spectra. Ge et al. (2014) investigated the fluorescence characteristics of similar compounds, indicating that substituent groups on the oxadiazole moiety can influence these properties (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).

Chemical Properties Analysis

The chemical properties of 1,2,4-oxadiazole derivatives, such as their antibacterial activity, are explored through qualitative and quantitative methods. Rai et al. (2009) found certain derivatives to exhibit significant antibacterial activity against various bacteria strains (Rai et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

One study focused on the synthesis of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles, highlighting the potential antibacterial activity of such compounds. The research illustrates the chemical reactions involved in creating disubstituted and monosubstituted oxadiazole derivatives and their subsequent testing for antibacterial properties (А. А. Aghekyan et al., 2020).

Diversity-Oriented Synthesis

Another study elaborates on the diversity-oriented synthesis of a library of substituted Tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry. This method facilitates the rapid creation of structurally diverse non-natural compounds for screening against various biological targets, potentially including the synthesis pathways relevant to the specified compound (Nilesh Zaware et al., 2011).

Synthesis of Substituted Pyrrolidinone Derivatives

Research on the synthesis of substituted 1-(2-Methoxy-5-nitrophenyl)-5-oxopyrrolidine derivatives involves creating a series of pyrrolidinone derivatives with various moieties. This study showcases the synthetic versatility of compounds containing methoxyphenyl and pyrrolidine structures, which could be analogous in reactivity or application to the specified compound (E. Urbonavičiūtė et al., 2014).

Material Science Application

In material science, a study describes the synthesis of a pyridine- and Oxadiazole-containing hole-blocking material for organic light-emitting diodes (OLEDs). This research underlines the potential use of oxadiazole derivatives in electronic devices, suggesting areas where the specified compound might find application due to its structural features (Changsheng Wang et al., 2001).

Eigenschaften

IUPAC Name |

[(2S)-2-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-[1-(2-methoxyphenyl)pyrazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-3-17-21-18(27-22-17)15-8-6-10-23(15)19(25)13-11-20-24(12-13)14-7-4-5-9-16(14)26-2/h4-5,7,9,11-12,15H,3,6,8,10H2,1-2H3/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZGOEBICCDJRB-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2CCCN2C(=O)C3=CN(N=C3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NOC(=N1)[C@@H]2CCCN2C(=O)C3=CN(N=C3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5516593.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5516619.png)

![2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5516623.png)

![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516657.png)

![N-ethyl-2-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5516665.png)

![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516678.png)

![8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5516681.png)

![N-{[(2S,4S)-4-fluoro-1-(1H-indazol-3-ylcarbonyl)pyrrolidin-2-yl]methyl}piperidine-1-carboxamide](/img/structure/B5516692.png)